molecular formula C37H67N7O8 B133347 Ternatina heptapéptido CAS No. 148619-41-4

Ternatina heptapéptido

Número de catálogo: B133347
Número CAS: 148619-41-4
Peso molecular: 738.0 g/mol
Clave InChI: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Ternatin has a wide range of scientific research applications, including:

Mecanismo De Acción

La Ternatina ejerce sus efectos uniéndose al complejo ternario del factor de elongación 1A (eEF1A·GTP·aminoacil-tRNA). Esta unión interrumpe la función normal del eEF1A, impidiendo la elongación adecuada de la cadena polipeptídica naciente durante la síntesis de proteínas. Como resultado, la traducción de proteínas se inhibe, lo que provoca efectos citotóxicos en las células .

Compuestos similares:

    Didemnina: Otro péptido cíclico que se dirige al complejo ternario del factor de elongación 1A pero presenta diferentes propiedades cinéticas.

    Citotrienina: Un producto natural que también se une al eEF1A e inhibe la síntesis de proteínas.

Singularidad de la Ternatina: La Ternatina es única por su afinidad de unión específica al complejo ternario del eEF1A y su capacidad para inducir la degradación del eEF1A. Esta degradación no se observa con otros compuestos similares como la didemnina, lo que convierte a la Ternatina en un compuesto distinto y valioso para el desarrollo terapéutico .

Análisis Bioquímico

Biochemical Properties

Ternatin heptapeptide disrupts a central biological process, protein translation, by binding to the translation elongation factor 1A . This protein participates in a carefully orchestrated series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . The nature of these interactions is complex and involves a multitude of biomolecules.

Cellular Effects

Ternatin heptapeptide has been found to have significant effects on various types of cells. It is cytotoxic toward cancer cells, with synthetic variants showing up to 500-fold greater potency than Ternatin itself . It inhibits protein synthesis in cells, which correlates with its ability to block cell proliferation .

Molecular Mechanism

The molecular mechanism of action of Ternatin heptapeptide involves its binding to the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) as a specific target . Mutations in domain III of eEF1A prevent Ternatin binding and confer resistance to its cytotoxic effects, implicating the adjacent hydrophobic surface as a functional hot spot for eEF1A modulation .

Temporal Effects in Laboratory Settings

It has been observed that Ternatin can kill mammalian cells in high doses

Dosage Effects in Animal Models

The effects of Ternatin heptapeptide at different dosages in animal models have not been extensively studied. It is known that Ternatin can kill mammalian cells in high doses

Metabolic Pathways

Ternatin heptapeptide is involved in the protein translation pathway, specifically by binding to the translation elongation factor 1A This interaction disrupts the normal function of this pathway

Transport and Distribution

Given its role in protein translation, it is likely that it interacts with various transporters and binding proteins involved in this process .

Subcellular Localization

Given its role in protein translation, it is likely that it is localized to the ribosomes where protein synthesis occurs

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Ternatina y sus variantes sintéticas se pueden preparar mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, que se repiten hasta que se obtiene la secuencia peptídica deseada. El producto final se escinde entonces de la resina y se purifica .

Métodos de producción industrial: La producción industrial de Ternatina implica procesos de fermentación utilizando hongos que producen naturalmente el compuesto. Los hongos se cultivan en biorreactores de gran tamaño en condiciones controladas para optimizar el rendimiento de la Ternatina. El compuesto se extrae y se purifica posteriormente mediante técnicas cromatográficas .

3. Análisis de las reacciones químicas

Tipos de reacciones: La Ternatina experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la Ternatina con una mayor citotoxicidad y propiedades farmacocinéticas mejoradas .

4. Aplicaciones en investigación científica

La Ternatina tiene una amplia gama de aplicaciones en investigación científica, entre ellas:

Análisis De Reacciones Químicas

Types of Reactions: Ternatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various ternatin derivatives with enhanced cytotoxicity and improved pharmacokinetic properties .

Comparación Con Compuestos Similares

    Didemnin: Another cyclic peptide that targets the elongation factor-1A ternary complex but exhibits different kinetic properties.

    Cytotrienin: A natural product that also binds to eEF1A and inhibits protein synthesis.

Uniqueness of Ternatin: Ternatin is unique due to its specific binding affinity for the eEF1A ternary complex and its ability to induce degradation of eEF1A. This degradation is not observed with other similar compounds like didemnin, making ternatin a distinct and valuable compound for therapeutic development .

Propiedades

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933442
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148619-41-4
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ternatin heptapeptide
Reactant of Route 2
Ternatin heptapeptide
Reactant of Route 3
Ternatin heptapeptide
Reactant of Route 4
Ternatin heptapeptide
Reactant of Route 5
Ternatin heptapeptide
Reactant of Route 6
Ternatin heptapeptide
Customer
Q & A

A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.

A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.

A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.

A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.

A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []

A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.

A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.

ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.

ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.

A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.

A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []

A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.

A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.